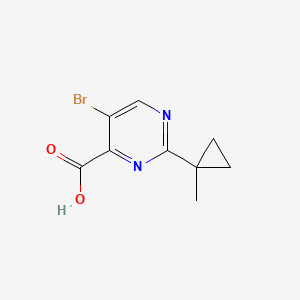
2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid” is a chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(C(N(CCCC)CC1)=O)N1C(C)C(O)=O . The InChI representation is 1S/C11H18N2O4/c1-3-4-5-12-6-7-13(8(2)11(16)17)10(15)9(12)14/h8H,3-7H2,1-2H3,(H,16,17) . Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . The empirical formula isC11H18N2O4 and the molecular weight is 242.27 .
Aplicaciones Científicas De Investigación
Molecular Diversity and Synthesis
The synthesis and application of molecules related to 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid play a crucial role in creating molecular diversity, particularly in the development of spirocyclic 2,6-dioxopiperazine derivatives. These compounds are synthesized from amino acid-derived alpha-quaternary alpha-amino nitriles through a series of chemical reactions involving cyano hydration, cyclization, and N-alkylation. This method has been applied to various amino acids, demonstrating the versatility and potential of 2,6-dioxopiperazine structures in medicinal chemistry and drug design (González-Vera, García-López, & Herranz, 2005).
Anticonvulsant and Antinociceptive Activity
Research on hybrid molecules derived from 3-methyl- and 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones, which are structurally related to this compound, indicates promising anticonvulsant and antinociceptive activities. These compounds, synthesized to explore potential new hybrid anticonvulsants, have shown broad spectra of activity in preclinical seizure models. The study suggests these derivatives as candidates for further exploration in the treatment of epilepsy and pain management (Kamiński et al., 2016).
Synthetic Ion Channels
The development of synthetic ion channels using derivatives like 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid showcases an innovative application of these compounds in nanofluidic devices. These channels, modified with photolabile hydrophobic molecules, can be optically gated to control the permselective transport of ionic species in aqueous solutions. This research highlights the potential of this compound derivatives in creating functional materials for controlled release, sensing, and information processing applications (Ali et al., 2012).
PPARγ Agonists
The exploration of N-(2-Benzoylphenyl)-L-tyrosine PPARγ agonists, involving structural modifications to enhance aqueous solubility and bioactivity, provides insights into the therapeutic potential of compounds related to this compound. These studies contribute to our understanding of the requirements for PPARγ binding, functional activity, selectivity, and solubility, offering a foundation for developing new drugs targeting metabolic diseases (Collins et al., 1998).
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements include H315 - H319 which indicate that it can cause skin irritation and serious eye irritation . The precautionary statements are P305 + P351 + P338, which suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Direcciones Futuras
As for future directions, more research is needed to understand the potential applications and safety implications of “2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid”. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Propiedades
IUPAC Name |
2-(4-methyl-2,3-dioxopiperazin-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-3-6(9(14)15)11-5-4-10(2)7(12)8(11)13/h6H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTLQHKAYGJQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(C(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)


![3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2895958.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)acetic acid](/img/structure/B2895959.png)

![N-(benzo[d][1,3]dioxol-5-yl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2895964.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2895966.png)




